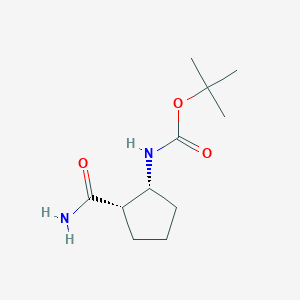

tert-Butyl rel-((1R,2S)-2-carbamoylcyclopentyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1R,2S)-2-carbamoylcyclopentyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7(8)9(12)14/h7-8H,4-6H2,1-3H3,(H2,12,14)(H,13,15)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZHOKFZGXCJJP-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Curtius Rearrangement-Mediated Carbamate Formation

A pivotal method involves the Curtius rearrangement, where aliphatic carboxylic acids are converted to tert-butyl carbamates. As described in Organic Carbamates in Drug Design and Medicinal Chemistry, di-tert-butyl dicarbonate (BocO) and sodium azide react with carboxylic acids to form acyl azides, which undergo rearrangement to isocyanates. Trapping with tert-butanol yields the carbamate. For the target compound, this approach requires a cyclopentanecarboxylic acid precursor with (1R,2S) configuration.

Reaction conditions include:

-

Catalyst : Zinc(II) triflate (5 mol%)

-

Solvent : Tetrahydrofuran (THF) or 1,4-dioxane

The stereochemical integrity of the cyclopentane ring is preserved under these mild conditions, avoiding racemization.

Protection-Deprotection Sequence

VulcanChem’s synthesis overview emphasizes a stepwise assembly:

-

Amine Protection : The cyclopentylamine intermediate is protected with Boc anhydride in the presence of a base (e.g., triethylamine).

-

Carbamoylation : The free hydroxyl or amine group is converted to a carbamoyl group using phosgene equivalents or urea derivatives.

Critical considerations include:

Stereochemical Control and Cyclopentane Backbone Construction

Asymmetric Synthesis of the Cyclopentane Core

The (1R,2S) configuration is achieved via chiral auxiliaries or catalytic asymmetric hydrogenation. For example:

Resolution Techniques

Racemic intermediates are resolved via diastereomeric salt formation or enzymatic kinetic resolution. Lipases selectively acylate one enantiomer, enabling separation.

Reaction Optimization and Industrial-Scale Considerations

Neutral Reagent Strategy (Patent WO2019158550A1)

A patent for a structurally related compound highlights the advantages of using neutral reagents to avoid viscosity issues and improve yields. Key adaptations for tert-butyl rel-((1R,2S)-2-carbamoylcyclopentyl)carbamate include:

-

Reagent Ratios : 1:1.05 molar ratio of cyclopentyl precursor to carbamoylating agent

-

Base Addition : Triethylamine added incrementally to maintain temperatures below 60°C

-

Solvent System : Acetonitrile or DMF for homogeneous mixing

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 40–60°C | Prevents decomposition |

| Solvent | Acetonitrile | Enhances solubility |

| Base (Triethylamine) | 1:0.5 molar ratio | Minimizes side reactions |

Solvent and Catalytic Effects

-

Polar Aprotic Solvents : DMF increases reaction rates but may complicate purification.

-

Lewis Acids : Zinc triflate accelerates Curtius rearrangements by stabilizing transition states.

Experimental Procedure and Characterization

Stepwise Synthesis

-

Preparation of (1R,2S)-2-aminocyclopentanecarboxamide :

-

Boc Protection :

-

Final Purification :

Chemical Reactions Analysis

Types of Reactions

tert-Butyl rel-((1R,2S)-2-carbamoylcyclopentyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten compounds.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the cyclopentyl ring.

Reduction: Reduced forms of the carbamate group, potentially leading to amine derivatives.

Substitution: Substituted carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of tert-butyl rel-((1R,2S)-2-carbamoylcyclopentyl)carbamate as a promising candidate in cancer therapy. Its structural properties allow it to interact effectively with biological targets involved in tumor growth and proliferation.

- Case Study : A study investigating the compound's effects on non-small cell lung cancer demonstrated that it inhibits cell proliferation through the modulation of specific signaling pathways. The compound was shown to enhance the efficacy of standard chemotherapy agents when used in combination therapies .

1.2 Neuroprotective Effects

The neuroprotective properties of tert-butyl rel-((1R,2S)-2-carbamoylcyclopentyl)carbamate have been explored in the context of neurodegenerative diseases such as Alzheimer's disease.

- Case Study : In vitro experiments indicated that the compound can reduce amyloid beta-induced toxicity in neuronal cells, suggesting its potential role in mitigating Alzheimer's disease progression .

Synthetic Applications

2.1 Organic Synthesis

tert-Butyl rel-((1R,2S)-2-carbamoylcyclopentyl)carbamate serves as an important intermediate in organic synthesis, particularly in the synthesis of complex organic molecules.

- Pd-Catalyzed Reactions : The compound has been utilized in palladium-catalyzed reactions for the formation of carbon-nitrogen bonds, which are crucial in synthesizing pharmaceuticals . This method allows for high yields and selectivity under mild conditions.

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pd-Catalyzed Amidation | Room Temperature | 85 | |

| Carbon-Nitrogen Bond Formation | Mild Conditions | 90 |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of tert-butyl rel-((1R,2S)-2-carbamoylcyclopentyl)carbamate is essential for its development as a therapeutic agent.

3.1 Pharmacokinetic Studies

Studies have shown that the compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a suitable half-life for therapeutic use.

- Case Study : In animal models, pharmacokinetic profiling indicated that the compound is rapidly absorbed and metabolized, with minimal toxicity observed at therapeutic doses .

3.2 Safety Profile

Safety assessments reveal that tert-butyl rel-((1R,2S)-2-carbamoylcyclopentyl)carbamate has a low incidence of adverse effects, making it a candidate for further clinical trials.

Mechanism of Action

The mechanism of action of tert-Butyl rel-((1R,2S)-2-carbamoylcyclopentyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related carbamate-protected cycloalkane derivatives, focusing on differences in ring size, substituents, stereochemistry, and applications.

Key Comparison Points

Ring Size and Saturation :

- Cyclopentane (target compound) vs. cyclohexane (CAS 365998-36-3) derivatives exhibit differences in ring strain and conformational flexibility, impacting their reactivity and binding affinity in drug design .

- Unsaturated rings (e.g., CAS 189625-12-5) introduce planarity and altered electronic properties compared to saturated analogs .

- Boc Protection: All compounds share Boc groups, which improve stability during synthesis but require acidic conditions for deprotection .

Stereochemistry :

Applications :

- The target compound is primarily used in pharmaceutical intermediates , whereas azabicyclo derivatives (e.g., CAS 134677-60-4) are leveraged for peptide backbone rigidification .

- Cyclohexane-based carbamates (CAS 365998-36-3) are prominent in CNS drug development due to improved blood-brain barrier penetration .

Research Findings and Data

- Synthetic Utility : The carbamoyl group in the target compound enables selective functionalization, such as hydrolysis to carboxylic acids or coupling with amines, without Boc deprotection .

- Market Availability : Priced at ¥1020.00/100 mg in China, the compound is more cost-effective than azabicyclo derivatives (e.g., CAS 134677-60-4), which require complex synthesis .

Biological Activity

tert-Butyl rel-((1R,2S)-2-carbamoylcyclopentyl)carbamate (CAS Number: 494209-36-8) is a compound that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a cyclopentyl ring with specific stereochemistry. Its molecular formula is with a molecular weight of approximately 228.29 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl N-[(1R,2S)-2-carbamoylcyclopentyl]carbamate |

| Molecular Formula | C₁₁H₂₀N₂O₃ |

| Molecular Weight | 228.29 g/mol |

| CAS Number | 494209-36-8 |

Synthesis

The synthesis of tert-butyl rel-((1R,2S)-2-carbamoylcyclopentyl)carbamate typically involves the reaction of a cyclopentylamine derivative with tert-butyl chloroformate. The reaction is conducted under controlled conditions with triethylamine as a base to neutralize the hydrochloric acid produced.

Synthetic Route:

- Starting Materials : Cyclopentylamine derivative and tert-butyl chloroformate.

- Reaction Conditions : Conducted in an organic solvent (e.g., dichloromethane) at low temperatures (0-5°C).

- Purification : Standard techniques such as column chromatography are employed to isolate the product.

The biological activity of tert-butyl rel-((1R,2S)-2-carbamoylcyclopentyl)carbamate is primarily attributed to its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting or modifying their activity. The steric hindrance provided by the tert-butyl group influences binding affinity and selectivity towards these targets.

In Vitro Studies

Research indicates that compounds similar to tert-butyl rel-((1R,2S)-2-carbamoylcyclopentyl)carbamate may exhibit neuroprotective effects. For example, studies on related compounds have shown their ability to inhibit amyloid beta aggregation and protect neuronal cells from apoptosis induced by amyloid peptides .

Case Study: Neuroprotective Effects

A study investigated the effects of a structurally similar compound (M4) on astrocyte cell viability in the presence of amyloid beta (Aβ) 1-42. The findings indicated that M4 improved cell viability significantly compared to controls treated solely with Aβ:

- Cell Viability :

- Control (Aβ 1-42): 43.78 ± 7.17%

- M4 + Aβ 1-42: 62.98 ± 4.92%

These results suggest that compounds like tert-butyl rel-((1R,2S)-2-carbamoylcyclopentyl)carbamate could potentially mitigate neurotoxic effects associated with Alzheimer's disease pathology.

Comparison with Similar Compounds

To understand the unique properties of tert-butyl rel-((1R,2S)-2-carbamoylcyclopentyl)carbamate, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| tert-Butyl ((1R,2S)-2-(aminomethyl)cyclohexyl)carbamate | Carbamate derivative | Antidepressant properties |

| tert-Butyl ((1R,2S)-2-(4-aminophenyl)cyclopropyl)carbamate | Carbamate derivative | Anticancer activity |

Q & A

Q. What are the critical steps in synthesizing tert-Butyl rel-((1R,2S)-2-carbamoylcyclopentyl)carbamate, and how is stereochemical integrity ensured?

Methodological Answer: The synthesis typically involves carbamate protection of a cyclopentane-derived amine intermediate. Key steps include:

- Amine Protection : Use of tert-butoxycarbonyl (Boc) groups to protect the cyclopentylamine moiety, ensuring regioselectivity and minimizing side reactions .

- Stereochemical Control : Chiral resolution via crystallization or chromatographic methods (e.g., chiral HPLC) to isolate the (1R,2S) diastereomer. For example, intermediates like rel-(1R,2S)-2-aminocyclopentanecarboxamide hydrochloride (CAS: 494209-39-1) are precursors for this compound .

- Final Coupling : Reaction with Boc anhydride under mild conditions (e.g., THF, 0°C to room temperature) to avoid racemization .

Validation : Confirm stereochemistry via / NMR (nuclear Overhauser effect, NOE) and optical rotation measurements .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, as carbamates may release irritant vapors .

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis. Avoid exposure to strong acids/bases, which may degrade the Boc group .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent exothermic reactions .

Note : While no acute toxicity is reported, chronic exposure risks (e.g., sensitization) warrant adherence to OSHA and ACGIH guidelines .

Q. How can researchers verify the purity and structural identity of this compound?

Methodological Answer:

- Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. A purity ≥97% is typical for research-grade material .

- Structural Confirmation :

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (theoretical: C 57.86%, H 8.83%, N 12.27%) .

Advanced Research Questions

Q. How can conflicting reaction yields in multi-step syntheses of carbamate intermediates be resolved?

Methodological Answer: Yield discrepancies often arise from:

- Intermediate Instability : Hydrolysis of the Boc group under acidic conditions. Monitor pH during workup (maintain pH 6–8) and use anhydrous solvents .

- Byproduct Formation : Optimize reaction stoichiometry (e.g., Boc anhydride:amine ratio of 1.2:1) and temperature (0–25°C) to suppress side reactions .

- Scale-Up Challenges : Use flow chemistry for exothermic steps (e.g., Boc protection) to improve heat dissipation and reproducibility .

Data Reconciliation : Compare yields across scales using Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, catalyst loading) .

Q. What strategies are effective for resolving diastereomers in carbamate derivatives during synthesis?

Methodological Answer:

- Chromatographic Separation : Use preparative HPLC with chiral stationary phases (e.g., amylose or cellulose columns). For example, diastereomers of tert-butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate (CAS: 146307-51-9) were resolved using hexane:isopropanol gradients .

- Crystallization : Exploit differences in solubility by screening solvent pairs (e.g., ethyl acetate/heptane). Add seeding crystals of the desired diastereomer to induce selective crystallization .

- Dynamic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer in racemic mixtures .

Q. How does the steric environment of the cyclopentyl ring influence reactivity in downstream derivatization?

Methodological Answer:

- Steric Hindrance : The cis-cyclopentyl configuration (1R,2S) restricts nucleophilic attack at the carbamate carbonyl. Computational modeling (DFT) predicts activation barriers for acylation reactions, guiding solvent selection (e.g., DMF for polar transition states) .

- Derivatization Examples :

- Amide Formation : React with activated esters (e.g., HATU/DIPEA) in DCM to preserve stereochemistry .

- Cross-Coupling : Suzuki-Miyaura reactions require bulky ligands (e.g., SPhos) to accommodate the cyclopentyl group .

Experimental Validation : Kinetic studies (e.g., measurements) under varying steric conditions (e.g., tert-butyl vs. methyl carbamates) quantify reactivity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.